Fosazepam

Description

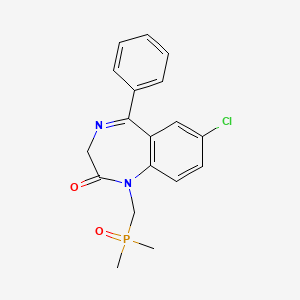

Structure

2D Structure

3D Structure

Properties

CAS No. |

35322-07-7 |

|---|---|

Molecular Formula |

C18H18ClN2O2P |

Molecular Weight |

360.8 g/mol |

IUPAC Name |

7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

JMYCGCXYZZHWMO-UHFFFAOYSA-N |

SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Other CAS No. |

35322-07-7 |

Synonyms |

fosazepam |

Origin of Product |

United States |

Foundational & Exploratory

Fosazepam's Modulation of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosazepam, a water-soluble prodrug of diazepam, exerts its primary pharmacological effects through its active metabolite, nordiazepam (desmethyldiazepam). Like other benzodiazepines, its mechanism of action centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides an in-depth technical overview of the interaction between this compound's active metabolites and the GABA-A receptor, summarizing available data, detailing relevant experimental protocols, and visualizing the key pathways involved. While specific quantitative binding and functional data for this compound itself are limited in publicly accessible literature, this guide extrapolates from the extensive data available for its parent compound, diazepam, and its primary active metabolite, nordiazepam, to provide a comprehensive understanding of its mechanism of action.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions (Cl⁻). The binding of the neurotransmitter GABA to its orthosteric site on the receptor triggers a conformational change, opening the channel and allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.

Benzodiazepines do not bind to the GABA binding site but to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor. This binding event does not directly open the channel but rather enhances the effect of GABA by increasing the frequency of channel opening in the presence of the neurotransmitter. This positive allosteric modulation leads to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

This compound, as a derivative of diazepam, follows this fundamental mechanism. Upon administration, it is metabolized to nordiazepam, which then interacts with the GABA-A receptor to produce its therapeutic effects.

Molecular Mechanism of Action

The binding of a benzodiazepine agonist like nordiazepam to the GABA-A receptor induces a conformational change that increases the affinity of the receptor for GABA. This enhanced affinity means that lower concentrations of GABA are required to elicit a given level of channel opening, effectively potentiating GABAergic neurotransmission.

Signaling Pathway of GABA-A Receptor Modulation by this compound (via Nordiazepam)

Figure 1: Signaling pathway of GABA-A receptor modulation by nordiazepam.

Quantitative Pharmacological Data

It is important to note that the potency and efficacy of benzodiazepines can vary depending on the subunit composition of the GABA-A receptor. The tables below summarize data for the most common α1β2γ2 subtype and other relevant subtypes where data is available.

Table 1: Binding Affinities (Ki) of Diazepam and Nordiazepam at GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Method |

| Diazepam | α1β2γ2 | 10 - 20 | [3H]flunitrazepam | Radioligand Binding Assay |

| Diazepam | α2β2γ2 | 9 - 18 | [3H]flunitrazepam | Radioligand Binding Assay |

| Diazepam | α3β2γ2 | 12 - 25 | [3H]flunitrazepam | Radioligand Binding Assay |

| Diazepam | α5β2γ2 | 8 - 15 | [3H]flunitrazepam | Radioligand Binding Assay |

| Nordiazepam | Mixed Cortical | ~25 | [3H]flunitrazepam | Radioligand Binding Assay |

Note: Ki values can vary between studies based on experimental conditions.

Table 2: Functional Potency (EC50) and Efficacy of Diazepam in Potentiating GABA-Evoked Currents

| Receptor Subtype | GABA Concentration | Diazepam EC50 (nM) | Maximal Potentiation (% of control) | Experimental System |

| α1β2γ2 | EC10-EC20 | 60 - 100 | 200 - 400% | Xenopus Oocytes/HEK Cells |

| α2β2γ2 | EC10-EC20 | 50 - 90 | 250 - 500% | Xenopus Oocytes/HEK Cells |

| α3β2γ2 | EC10-EC20 | 70 - 120 | 200 - 350% | Xenopus Oocytes/HEK Cells |

| α5β2γ2 | EC10-EC20 | 40 - 80 | 300 - 600% | Xenopus Oocytes/HEK Cells |

Note: Maximal potentiation is highly dependent on the baseline GABA concentration used.

Experimental Protocols

The characterization of this compound's mechanism of action on GABA-A receptors involves standard pharmacological techniques, primarily radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.

Objective: To determine the Ki of nordiazepam by competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Radioligand: [³H]flunitrazepam or [³H]Ro15-1788, high-affinity benzodiazepine site ligands.

-

Test Compound: Nordiazepam.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Workflow:

Figure 2: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In triplicate, incubate the membrane preparation with the radioligand and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of the test compound (nordiazepam).

-

Incubation: Incubate at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and converted to the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique is used to measure the functional effects of a compound on the GABA-A receptor, including its potency (EC50) and efficacy (maximal potentiation).

Objective: To characterize the potentiation of GABA-evoked currents by nordiazepam.

Materials:

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing specific recombinant GABA-A receptor subtypes.

-

Recording Equipment: Patch-clamp or two-electrode voltage clamp amplifier, micromanipulators, perfusion system.

-

Electrodes: Glass microelectrodes filled with appropriate internal solution.

-

External Solution: Physiological salt solution.

-

Agonist: GABA.

-

Test Compound: Nordiazepam.

Workflow:

Figure 3: Experimental workflow for electrophysiological recording.

Detailed Methodology:

-

Cell Preparation: Inject cRNA encoding the desired GABA-A receptor subunits into Xenopus oocytes or transfect mammalian cells.

-

Recording: After a suitable expression period (1-3 days), place the cell in a recording chamber and establish a whole-cell patch-clamp or two-electrode voltage clamp configuration.

-

Baseline Response: Perfuse the cell with a concentration of GABA that elicits a small, stable current (typically EC10-EC20).

-

Modulation: Co-apply the same concentration of GABA with varying concentrations of nordiazepam.

-

Data Acquisition: Record the current responses to each application.

-

Data Analysis: Measure the peak amplitude of the potentiated currents and express it as a percentage of the baseline GABA response. Plot the percentage potentiation against the concentration of nordiazepam to generate a concentration-response curve, from which the EC50 and maximal potentiation can be determined.

Conclusion

This compound, through its active metabolite nordiazepam, functions as a classical benzodiazepine, positively modulating the GABA-A receptor to enhance inhibitory neurotransmission. While specific quantitative data for this compound remains elusive in readily available literature, the extensive research on diazepam and nordiazepam provides a robust framework for understanding its mechanism of action. The primary effect is an increase in the frequency of GABA-gated chloride channel opening, driven by an allosterically induced increase in the receptor's affinity for GABA. The experimental protocols detailed in this guide provide the methodological basis for further investigation into the specific quantitative pharmacology of this compound and its metabolites, which would be a valuable contribution to the field. Future research focusing on direct characterization of this compound and nordiazepam across a range of GABA-A receptor subtypes will be crucial for a more complete understanding of its pharmacological profile.

Fosazepam: A Comprehensive Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosazepam, a water-soluble derivative of diazepam, is a benzodiazepine with sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Its primary pharmacological effects are attributed to its active metabolite, nordiazepam (desmethyldiazepam). This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, including detailed experimental protocols, quantitative data, and visual representations of its metabolic pathway and synthesis workflow.

Introduction

This compound, chemically known as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one, is a synthetic benzodiazepine derivative.[1][2] The key structural modification from its parent compound, diazepam, is the substitution of a dimethylphosphoryl group at the N-1 position of the benzodiazepine ring. This chemical alteration was designed to enhance its water solubility.[1][2] Clinically, this compound exhibits a pharmacological profile similar to diazepam, although it is reported to have a shorter duration of action and a reduced tendency to cause over-sedation.[1] The main active metabolite, nordiazepam, has a long elimination half-life, which can lead to extended sedative effects.[1]

Synthesis of this compound

The synthesis of this compound originates from nordiazepam (desmethyldiazepam), which is a common intermediate in the synthesis of many benzodiazepines and also the primary active metabolite of diazepam. The core of the synthesis involves the N-alkylation of the lactam nitrogen of nordiazepam with a dimethylphosphorylmethyl group.

Synthesis Pathway

The logical workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: Logical workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound from Nordiazepam

This protocol is based on the general principles of N-alkylation of lactams and information derived from the German Patent DE 2022503, which first described the synthesis of this compound.

Materials:

-

Nordiazepam (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

-

Chloromethyl dimethylphosphine oxide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of nordiazepam (1 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes, during which time the nordiazepam is deprotonated to form the corresponding sodium salt.

-

N-Alkylation: A solution of chloromethyl dimethylphosphine oxide (1.2 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Chemical Properties of this compound

This compound's chemical properties are defined by its benzodiazepine core, the presence of a chlorine substituent, a phenyl group, and the unique dimethylphosphorylmethyl group which significantly influences its solubility.

Physical Properties

| Property | Value | Source |

| IUPAC Name | 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one | [1][2] |

| Molecular Formula | C18H18ClN2O2P | [1] |

| Molar Mass | 360.78 g/mol | [1] |

| Appearance | Crystalline solid | |

| Melting Point | Not explicitly reported, but related benzodiazepines have melting points in the range of 150-250 °C. | |

| Solubility | Water-soluble derivative of diazepam. Soluble in organic solvents like ethanol, DMSO, and DMF. | [1][2] |

Chemical Reactivity and Stability

-

Hydrolysis: Like other 1,4-benzodiazepines, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The seven-membered diazepine ring can undergo hydrolytic cleavage.

-

Metabolism: In vivo, this compound is metabolized via N-demethylation by CYP3A4 and CYP2C19 to the active metabolite nordiazepam, and also hydroxylated by CYP3A4 to 3-hydroxythis compound.

-

Stability: Benzodiazepines can be sensitive to light and high temperatures. For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place.

Mechanism of Action and Metabolic Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) system in the central nervous system.

Signaling Pathway

Caption: Mechanism of action of this compound at the GABA-A receptor.

This compound binds to an allosteric site on the GABA-A receptor, which potentiates the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This action is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of the drug.

Metabolic Pathway

The in-vivo transformation of this compound is a critical aspect of its pharmacology.

Caption: Metabolic pathway of this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule. Expected signals would include aromatic protons, methylene protons of the diazepine ring, and the methyl protons of the dimethylphosphoryl group.

-

¹³C NMR: To identify all unique carbon atoms in the structure.

-

³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide) and P=O (phosphine oxide) stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to quantify it in various matrices. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.

Conclusion

References

The Pharmacokinetic Journey of Fosazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosazepam, a water-soluble phosphated prodrug of diazepam, has historically been explored for its anxiolytic and hypnotic properties. Its clinical significance, however, is intrinsically linked to its conversion into active metabolites, primarily nordiazepam (N-desmethyldiazepam) and subsequently oxazepam. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and its key active metabolites. Due to the limited availability of detailed pharmacokinetic data for the parent compound, this guide places a significant emphasis on the well-documented profiles of nordiazepam and oxazepam, which are the principal mediators of this compound's pharmacological effects. This document synthesizes available quantitative data, outlines common experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound (7-chloro-1-[(dimethylphosphinyl)methyl]-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative designed to be more water-soluble than its parent compound, diazepam. This characteristic was intended to offer advantages in formulation and administration. Upon administration, this compound undergoes rapid and extensive metabolism, functioning as a prodrug. The primary pharmacological activity is not exerted by this compound itself, but rather by its long-acting metabolite, nordiazepam, and the subsequent metabolite, oxazepam.[1][2] Understanding the pharmacokinetic profiles of these metabolites is therefore crucial for predicting the duration and intensity of this compound's clinical effects.

Metabolic Pathway

This compound is readily converted in the body to its active metabolites. The principal metabolic cascade involves the initial transformation to 3-hydroxythis compound, followed by the formation of the major active metabolite, nordiazepam. Nordiazepam is a long-acting benzodiazepine that is further metabolized to oxazepam, another pharmacologically active compound.[1] Oxazepam is then primarily eliminated through glucuronidation.[3][4]

Metabolic conversion of this compound to its primary active metabolites.

Pharmacokinetic Profiles

While specific quantitative pharmacokinetic data for this compound is scarce in publicly available literature, the profiles of its active metabolites, nordiazepam and oxazepam, are well-characterized.

Nordiazepam

Nordiazepam is the major active metabolite responsible for the prolonged effects of this compound. Its long elimination half-life is a defining characteristic.

Table 1: Summary of Pharmacokinetic Parameters for Nordiazepam (as a metabolite)

| Parameter | Value | Reference |

| Half-life (t½) | 31 - 97 hours | [5] |

| Time to Peak (Tmax) | Variable (dependent on parent drug) | N/A |

| Cmax | Variable (dependent on parent drug) | [6] |

| AUC | Variable (dependent on parent drug) | [6] |

Note: The pharmacokinetic parameters of nordiazepam are often reported in studies of its parent drugs, such as diazepam.

Oxazepam

Oxazepam is a shorter-acting metabolite of nordiazepam and other benzodiazepines. It has no active metabolites and is primarily eliminated by conjugation.[3][7]

Table 2: Summary of Pharmacokinetic Parameters for Oxazepam

| Parameter | Value | Route | Reference |

| Half-life (t½) | 5.8 - 6.7 hours | Oral / IV | [8] |

| 5.7 - 10.9 hours | Oral | [4] | |

| 4 - 16 hours | N/A | [5] | |

| Time to Peak (Tmax) | 1.7 - 2.8 hours | Oral | [8] |

| ~3 hours | Oral | [4] | |

| Bioavailability | 92.8% | Oral | [8] |

| Total Clearance (CL) | 1.07 mL/min/kg | IV | [8] |

| Volume of Distribution (Vss) | 0.59 L/kg | IV | [8] |

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and its metabolites involves standardized clinical and analytical procedures.

Study Design

A typical pharmacokinetic study would involve the administration of a single dose of this compound to a cohort of healthy volunteers. Blood samples are then collected at predetermined time intervals over a period sufficient to characterize the absorption, distribution, metabolism, and elimination phases of the drug and its metabolites.

A generalized workflow for a pharmacokinetic study of this compound.

Sample Collection and Processing

Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Methods

The quantification of this compound, nordiazepam, and oxazepam in plasma samples is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Sample Preparation: Prior to analysis, plasma samples undergo a preparation step to remove proteins and other interfering substances. This is typically accomplished through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity for the analytes and an internal standard.

Discussion and Conclusion

This compound functions as a prodrug, with its clinical effects being mediated by its active metabolites, nordiazepam and oxazepam. The pharmacokinetic profile is characterized by the rapid conversion of this compound and the subsequent long half-life of nordiazepam, leading to a prolonged duration of action. Oxazepam, a shorter-acting metabolite, is then formed and eliminated. The lack of comprehensive, publicly available pharmacokinetic data specifically for this compound underscores the focus on its active metabolites in understanding its clinical pharmacology. The experimental protocols outlined in this guide provide a framework for conducting future studies to further elucidate the complete pharmacokinetic profile of this compound. This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a consolidated overview of the pharmacokinetics of this compound and its clinically relevant metabolites.

References

- 1. This compound [medbox.iiab.me]

- 2. Pharmacokinetics of benzodiazepines. Short-acting versus long-acting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. wisdoj.gov [wisdoj.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Bioavailability and pharmacokinetics of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Fosazepam Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosazepam is a water-soluble benzodiazepine derivative that functions as a prodrug. Its pharmacological effects are primarily mediated through its active metabolites, most notably N-desmethyldiazepam (nordiazepam). Like other benzodiazepines, this compound and its metabolites exert their therapeutic effects—including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

This technical guide provides an in-depth overview of the in-vitro characterization of this compound's binding affinity. Due to the limited availability of direct in-vitro binding data for this compound itself, this guide will focus on the binding characteristics of its principal active metabolite, N-desmethyldiazepam, as well as its parent compound, diazepam. This approach provides the most relevant insights into the pharmacological profile of this compound. The guide details the experimental protocols for determining binding affinity and visualizes the associated signaling pathways and experimental workflows.

GABA-A Receptor Binding and Signaling Pathway

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This site is located at the interface of the α and γ subunits of the pentameric receptor complex.[1] The binding of a benzodiazepine potentiates the effect of GABA, increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2]

The GABA-A receptor exists in various isoforms, determined by the specific combination of its constituent subunits (e.g., α1, α2, α3, α5). The affinity of a benzodiazepine for these different subtypes dictates its pharmacological profile. For instance, binding to the α1 subunit is primarily associated with sedative effects, whereas binding to the α2 and α3 subunits is linked to anxiolytic actions.[3]

Below is a diagram illustrating the GABA-A receptor signaling pathway.

Quantitative Binding Affinity Data

| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β3γ2 | 64 ± 2 | |

| α2β3γ2 | 61 ± 10 | ||

| α3β3γ2 | 102 ± 7 | ||

| α5β3γ2 | 31 ± 5 | ||

| N-desmethyldiazepam | α1β2γ2 | 16 | |

| α2β2γ2 | 11 | ||

| α3β2γ2 | 17 | ||

| α5β2γ2 | 44 |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the in-vitro binding affinity of a test compound, such as a benzodiazepine, for GABA-A receptors.

Objective

To determine the inhibitory constant (Ki) of a test compound for specific GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Materials

-

Receptor Source: Cell membranes from HEK293 cells stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: [3H]-Flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Non-specific Binding Control: Diazepam (10 µM final concentration).

-

Test Compound: this compound metabolite (e.g., N-desmethyldiazepam) or other benzodiazepines.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, cell harvester, glass fiber filters.

Experimental Workflow

The workflow for a competitive radioligand binding assay is depicted in the diagram below.

Detailed Procedure

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.

-

Homogenize cells in ice-cold assay buffer containing protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, [3H]-Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, [3H]-Flunitrazepam, and a high concentration of unlabeled diazepam (10 µM).

-

Competition Binding: Receptor membranes, [3H]-Flunitrazepam, and varying concentrations of the test compound.

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding of [3H]-Flunitrazepam against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki:

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Off-Target Binding Profile

Currently, there is a lack of comprehensive, publicly available data on the off-target binding profile of this compound and its metabolites. While their primary mechanism of action is through the GABA-A receptor, a complete characterization would involve screening against a broad panel of other receptors, ion channels, and enzymes to identify any potential secondary pharmacology. Such studies are crucial in drug development to assess the potential for off-target side effects.

Conclusion

The in-vitro characterization of this compound's binding affinity is fundamentally linked to the binding properties of its active metabolites, primarily N-desmethyldiazepam. The data presented for diazepam and N-desmethyldiazepam indicate high affinity for multiple GABA-A receptor subtypes, consistent with the broad therapeutic effects of benzodiazepines. The detailed experimental protocol provided herein offers a robust framework for conducting in-vitro binding assays to further elucidate the pharmacology of this compound and other novel benzodiazepine derivatives. Future research should aim to generate specific binding data for this compound and conduct comprehensive off-target profiling to build a more complete understanding of its molecular interactions.

References

- 1. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Water Solubility and Stability of Fosazepam Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and stability of Fosazepam, a water-soluble prodrug of diazepam. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide synthesizes available qualitative information, presents data for the parent compound diazepam and a related water-soluble prodrug (avizafone) for comparative purposes, and outlines detailed experimental protocols for the determination of these properties.

Introduction to this compound

This compound is a benzodiazepine derivative that has been chemically modified to enhance its water solubility.[1][2] It is a prodrug of diazepam, meaning it is converted in vivo to its active metabolite, nordiazepam (desmethyldiazepam), which is also the primary active metabolite of diazepam.[1] The key structural modification in this compound is the addition of a dimethylphosphoryl group, which imparts greater aqueous solubility compared to the poorly soluble parent drug, diazepam.[1][2] This enhanced water solubility offers potential advantages in pharmaceutical formulation, particularly for parenteral administration.[3]

Water Solubility

For comparative purposes, the solubility of diazepam and another water-soluble prodrug, avizafone, are presented below.

Table 1: Qualitative and Comparative Water Solubility Data

| Compound | Chemical Modification | Water Solubility | Reference(s) |

| Diazepam | - | Poorly soluble (<50 μg/mL) | [5] |

| This compound | N-dimethylphosphorylmethyl | Described as "water-soluble" | [1][2] |

| Avizafone | Dipeptide prodrug | Described as "water-soluble" | [6][7] |

Stability Profile

Detailed stability studies specifically on this compound under various stress conditions (hydrolysis, photolysis, thermal degradation) are not extensively reported in the public domain. However, the stability of benzodiazepines as a class has been investigated, and general degradation pathways are understood.[2][8][9][10][11] The primary degradation pathway for many 1,4-benzodiazepines in aqueous solution is hydrolysis of the azomethine (C=N) bond in the seven-membered ring, particularly under acidic or basic conditions.[2][8][9][10][11]

As a phosphate ester prodrug, this compound's stability will also be influenced by the hydrolysis of the phosphate group. Phosphate ester prodrugs are designed to be stable at physiological pH but may be susceptible to enzymatic or chemical hydrolysis to release the active drug.[12][13]

Table 2: General Stability Characteristics of Benzodiazepines

| Stress Condition | General Effect on Benzodiazepines | Potential Impact on this compound | Reference(s) |

| Hydrolysis | Susceptible to acid and base-catalyzed hydrolysis of the azomethine bond. | Likely susceptible to hydrolysis of both the benzodiazepine ring and the phosphate ester linkage. The rate would be pH-dependent. | [2][8][9][10][11] |

| Photolysis | Some benzodiazepines are known to be light-sensitive. | Photostability would need to be determined experimentally. | [14] |

| Thermal Stress | Generally stable at room temperature, but degradation can occur at elevated temperatures. | Thermal stability profile needs to be experimentally determined. | [15] |

| Oxidation | Generally less susceptible to oxidation compared to hydrolysis. | Susceptibility to oxidation is expected to be low but should be confirmed. | [14] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the this compound derivative is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at various pH values) in a sealed, inert container (e.g., glass vial).

-

Equilibration: The container is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound derivative in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Stability-Indicating HPLC Method for this compound and its Degradants

This hypothetical HPLC method is based on established methods for diazepam and other benzodiazepines and would require validation for this compound.[1][16][17][18][19]

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation. A starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of this compound. A DAD would be useful to monitor for the appearance of degradation products with different chromophores. A wavelength around 230-254 nm is a likely starting point.

-

Injection Volume: 20 µL

Sample Preparation:

-

Samples from stability studies would be diluted with the mobile phase to an appropriate concentration within the linear range of the method.

Method Validation:

-

The method would need to be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[14][15][20][21][22]

General Procedure:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample is stored under normal conditions. Samples are analyzed at appropriate time points by the validated stability-indicating HPLC method.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 72 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation (Solid State): Solid drug substance stored at 80 °C for up to one week.

-

Photostability: The drug substance (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.

Visualizations

Caption: this compound Prodrug Activation Pathway.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This compound's enhanced water solubility as a prodrug of diazepam presents a significant formulation advantage. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for understanding these critical properties. The outlined experimental protocols, adapted from established methods for related compounds, offer a robust starting point for the comprehensive physicochemical characterization of this compound and its derivatives. Further research is warranted to generate specific quantitative data to fully support the development and formulation of this promising compound.

References

- 1. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Activity of this compound, a soluble analogue of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avizafone Dihydrobromide | NEW1 | 60067-15-4 | Invivochem [invivochem.com]

- 7. Avizafone | water-soluble peptide prodrug of diazepam | CAS# 65617-86-9 | active drug diazepam | antidote to poisoning with organophosphate nerve agents | InvivoChem [invivochem.com]

- 8. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d.docksci.com [d.docksci.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medcraveonline.com [medcraveonline.com]

- 15. rjptonline.org [rjptonline.org]

- 16. rjptonline.org [rjptonline.org]

- 17. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. helixchrom.com [helixchrom.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Metabolic Landscape of Fosazepam: A Technical Guide to CYP3A4 and CYP2C19 Mediated Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosazepam, a water-soluble derivative of diazepam, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the roles of these two key enzymes. While specific quantitative kinetic data for this compound remains limited in publicly available literature, this document leverages established knowledge of diazepam metabolism as a structural analogue to provide a foundational understanding. This guide includes detailed, albeit generalized, experimental protocols for studying benzodiazepine metabolism and presents the metabolic pathways and experimental workflows through structured diagrams and tables to facilitate further research and drug development efforts.

Introduction

This compound (7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative developed to improve upon the aqueous solubility of diazepam.[1][2] Like other benzodiazepines, its pharmacological activity is intrinsically linked to its metabolic fate. The biotransformation of this compound is a critical determinant of its efficacy, duration of action, and potential for drug-drug interactions. The primary enzymes responsible for its metabolism are CYP3A4 and CYP2C19, which are also heavily involved in the metabolism of a wide array of other xenobiotics.[3] Understanding the intricacies of this compound's interaction with these enzymes is paramount for predicting its pharmacokinetic profile and ensuring its safe clinical use.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary pathways: N-demethylation and hydroxylation, leading to the formation of active metabolites.

-

N-demethylation: This pathway is catalyzed by both CYP3A4 and CYP2C19 and results in the formation of N-desmethyldiazepam (nordiazepam).[3] Nordiazepam is a major active metabolite with a long elimination half-life, contributing significantly to the prolonged pharmacological effects observed with this compound administration.[1]

-

Hydroxylation: CYP3A4 is the primary enzyme responsible for the hydroxylation of this compound, leading to the formation of 3-hydroxythis compound.[1] Another hydroxylation pathway, also mediated by CYP3A4, can lead to the formation of temazepam.[3]

These metabolic conversions are crucial for the detoxification and elimination of the drug, but also for the generation of pharmacologically active species that extend its therapeutic window.

Quantitative Analysis of this compound Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| Enzyme | Metabolic Pathway | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | N-demethylation | N-desmethyldiazepam | Data not available | Data not available |

| CYP3A4 | Hydroxylation | Temazepam | Data not available | Data not available |

| CYP2C19 | N-demethylation | N-desmethyldiazepam | Data not available | Data not available |

Table 2: Relative Contribution of CYP Isozymes to this compound Metabolism

| Metabolic Pathway | Metabolite | CYP3A4 Contribution (%) | CYP2C19 Contribution (%) |

| N-demethylation | N-desmethyldiazepam | Data not available | Data not available |

| Hydroxylation | Temazepam | Data not available | Data not available |

Experimental Protocols for Studying this compound Metabolism

The following protocols are generalized methodologies for investigating the in vitro metabolism of benzodiazepines like this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This experiment aims to determine the primary metabolites of this compound and the kinetics of their formation.

Materials:

-

This compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (for quenching)

-

Internal standard (e.g., a structurally similar but chromatographically distinct benzodiazepine)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

-

In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add this compound at various concentrations (e.g., 0.1-100 µM) to the pre-warmed HLM suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 0-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold ACN or methanol containing the internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

Reaction Phenotyping with Recombinant CYP Enzymes

This experiment identifies the specific CYP isozymes responsible for this compound metabolism.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19) co-expressed with cytochrome P450 reductase

-

Control microsomes (without active CYP enzymes)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Quenching solvent with internal standard

-

LC-MS/MS system

Procedure:

-

Follow a similar procedure as the HLM assay, but replace HLM with individual recombinant CYP enzymes or control microsomes.

-

Incubate this compound with each CYP isozyme separately.

-

Monitor the formation of metabolites over time.

-

Significant metabolite formation in the presence of a specific CYP isozyme compared to the control indicates its involvement in the metabolic pathway.

Chemical Inhibition Assay

This assay confirms the involvement of specific CYP enzymes using known chemical inhibitors.

Materials:

-

This compound

-

Human Liver Microsomes

-

Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Quenching solvent with internal standard

-

LC-MS/MS system

Procedure:

-

Pre-incubate HLM with a selective inhibitor or vehicle control at 37°C.

-

Add this compound and initiate the reaction with the NADPH regenerating system.

-

After incubation, quench the reaction and analyze for metabolite formation.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that CYP enzyme.

Drug-Drug Interactions

Given that this compound is a substrate for CYP3A4 and CYP2C19, there is a potential for clinically significant drug-drug interactions.[3]

-

Inhibitors: Co-administration of this compound with strong inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) or CYP2C19 (e.g., omeprazole, fluvoxamine) can lead to decreased metabolism and increased plasma concentrations of this compound and its active metabolites, potentially resulting in enhanced sedation and other adverse effects.[5][6]

-

Inducers: Conversely, co-administration with potent inducers of CYP3A4 (e.g., rifampicin, carbamazepine) or CYP2C19 can accelerate the metabolism of this compound, leading to reduced plasma concentrations and potentially diminished therapeutic efficacy.

Conclusion

The metabolism of this compound is a complex process predominantly orchestrated by CYP3A4 and CYP2C19, leading to the formation of active metabolites that contribute to its overall pharmacological profile. While a detailed quantitative understanding of this compound's metabolic kinetics is still an area for further investigation, the established knowledge of diazepam metabolism provides a valuable framework. The experimental protocols outlined in this guide offer a systematic approach for researchers to elucidate the specific kinetic parameters and further refine our understanding of this compound's biotransformation. A comprehensive grasp of these metabolic pathways is indispensable for the rational development and safe clinical application of this compound and related benzodiazepines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. tripsitter.com [tripsitter.com]

- 4. mdpi.com [mdpi.com]

- 5. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table 1. [The FDA Diazepam Statements on Metabolism and Drug Interactions (2020, 2017)]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

Neuropharmacological Profile of Fosazepam in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosazepam, a water-soluble phosphinyl derivative of diazepam, acts as a prodrug, with its pharmacological effects primarily attributed to its active metabolite, nordiazepam (desmethyldiazepam). As a member of the benzodiazepine class, this compound exerts its anxiolytic, sedative-hypnotic, muscle relaxant, and anticonvulsant effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the preclinical neuropharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key preclinical assays are provided, alongside visual representations of its signaling pathway and relevant experimental workflows to support further research and development.

Introduction

This compound is a benzodiazepine derivative developed with the aim of improving water solubility compared to its parent compound, diazepam.[1] Its primary pharmacological activity is mediated through its conversion to the long-acting and pharmacologically active metabolite, nordiazepam.[1] This guide will delve into the preclinical data available for this compound and its active metabolite to provide a detailed understanding of its neuropharmacological properties for researchers and drug development professionals.

Mechanism of Action

This compound, through its active metabolite nordiazepam, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This interaction does not occur at the GABA binding site itself but at a distinct allosteric benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor complex.[2] Binding of nordiazepam to this site induces a conformational change in the receptor, increasing its affinity for GABA. This leads to a more frequent opening of the associated chloride (Cl⁻) ion channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable and potentiates the inhibitory effect of GABA, leading to the characteristic central nervous system depressant effects of benzodiazepines, including anxiolysis, sedation, and anticonvulsant activity.

Signaling Pathway

Pharmacodynamics

The pharmacodynamic effects of this compound are largely reflective of its active metabolite, nordiazepam. Preclinical studies have characterized its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Receptor Binding Affinity

Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM) of Diazepam

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |

| Data from a study on a diazepam-like compound, providing an indication of the expected binding profile for diazepam and its metabolites.[3] |

Anxiolytic Activity

The anxiolytic effects of this compound are a key component of its pharmacological profile. Preclinical evaluation of these effects is typically conducted using models such as the elevated plus maze (EPM).

Table 2: Anxiolytic Efficacy of Diazepam in the Elevated Plus Maze (Mice)

| Treatment | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms |

| Vehicle | - | ~20% | ~30% |

| Diazepam | 1.5 | Increased | Increased |

| Qualitative representation of expected results based on typical benzodiazepine effects in the EPM. |

Sedative-Hypnotic Activity

This compound exhibits sedative-hypnotic properties, which have been observed in both preclinical and clinical settings. In human studies, 60 mg and 80 mg doses of this compound have been shown to increase total sleep time and reduce sleep onset latency.[4] Preclinically, sedative effects can be assessed by observing changes in locomotor activity and motor coordination.

Anticonvulsant Activity

Muscle Relaxant Activity

The muscle relaxant properties of this compound are another hallmark of its benzodiazepine class. The rotarod test is a standard preclinical assay to evaluate motor coordination and can be used to infer muscle relaxant effects.

Pharmacokinetics

This compound is a water-soluble prodrug that is metabolized to the active compound nordiazepam. The pharmacokinetic profile of this compound is therefore largely determined by the absorption, distribution, metabolism, and excretion of nordiazepam.

Table 3: Pharmacokinetic Parameters of Nordiazepam in Rats

| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t½ (h) |

| IP (as Diazepam) | 5 | ~1.5 | Not specified | 1.11 |

| Data following administration of diazepam, which is metabolized to nordiazepam.[6] |

Toxicology

Experimental Protocols

Benzodiazepine Receptor Binding Assay

Protocol:

-

Tissue Preparation: Homogenize rodent brain tissue (e.g., cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.

-

Incubation: In assay tubes, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil), and varying concentrations of the test compound (this compound or nordiazepam). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess of an unlabeled benzodiazepine like diazepam).

-

Separation: After incubation, rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Protocol:

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Animals: Typically mice or rats.

-

Procedure: a. Acclimatize the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for a 5-minute period. e. Record the session using a video camera and tracking software.

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters is indicative of an anxiolytic effect.

Rotarod Test for Motor Coordination

Protocol:

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Animals: Typically mice or rats.

-

Procedure: a. Animals may be pre-trained on the apparatus to ensure they can perform the task. b. Administer this compound or vehicle (i.p.) at a specified time before testing. c. Place the animal on the rotating rod, which is either set at a constant speed or is accelerating. d. Record the latency to fall from the rod. A cut-off time is usually set (e.g., 300 seconds). e. Conduct multiple trials with an inter-trial interval.

-

Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which can be a sign of sedative or muscle relaxant effects.

Conclusion

This compound, acting through its primary active metabolite nordiazepam, demonstrates a classic benzodiazepine neuropharmacological profile characterized by positive allosteric modulation of the GABA-A receptor. While direct quantitative preclinical data for this compound is sparse, its qualitative and quantitative similarity to diazepam at equipotent doses provides a strong basis for understanding its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[1] Further preclinical studies are warranted to establish a more detailed quantitative profile, including specific ED50 and LD50 values, and comprehensive receptor binding affinities for various GABA-A receptor subtypes. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued evaluation of this compound's therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Effect of diazepam and this compound (a soluble derivative of diazepam) on sleep in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazepam - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Fosazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of fosazepam, a water-soluble derivative of diazepam. This document collates available data on its chemical properties, synthesis, and structural elucidation, offering detailed methodologies for key analytical techniques employed in its characterization.

Molecular Structure

This compound is a synthetic benzodiazepine derivative, distinguished by the presence of a dimethylphosphorylmethyl group at the N-1 position of the benzodiazepine ring. This substitution significantly enhances its water solubility compared to its parent compound, diazepam.[1][2]

Chemical Identity

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one[1] |

| Chemical Formula | C₁₈H₁₈ClN₂O₂P[1][3] |

| Molecular Weight | 360.78 g/mol [1][3] |

| CAS Number | 35322-07-7[1][2] |

| SMILES | ClC1=CC2=C(C=C1)N(CP(C)(C)=O)C(CN=C2C3=CC=CC=C3)=O[1] |

Physicochemical Properties

| Property | Value/Description |

| Appearance | Likely a crystalline solid, similar to other benzodiazepines. |

| Solubility | Water-soluble derivative of diazepam.[1][2] |

| pKa | Data not readily available. |

| LogP | Data not readily available, but expected to be lower than diazepam due to the polar phosphoryl group. |

Stereochemistry

A critical aspect of this compound's molecular structure is its stereochemistry. Based on available data, This compound is an achiral molecule .[3] It does not possess any stereogenic centers, and therefore, does not exist as enantiomers or diastereomers. The absence of chirality simplifies its synthesis and pharmacological evaluation, as there is no need to resolve stereoisomers, which can often exhibit different physiological activities and metabolic profiles.

Synthesis of this compound

While the original patent (DE Patent 2022503)[1] for this compound contains the definitive synthesis, a detailed, publicly accessible, step-by-step protocol is not available. However, a plausible synthetic route can be inferred from the general synthesis of N-1 substituted benzodiazepines and its structural relationship to diazepam. The synthesis would likely involve the N-alkylation of nordiazepam (desmethyldiazepam) with a suitable dimethylphosphorylmethylating agent.

Proposed Synthetic Protocol (Representative)

Objective: To synthesize this compound by N-alkylation of nordiazepam.

Materials:

-

Nordiazepam

-

Chloromethyl dimethylphosphine oxide (or a similar reactive precursor)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nordiazepam in the chosen anhydrous solvent.

-

Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the N-1 amide of nordiazepam, forming the corresponding anion.

-

Alkylation: Slowly add a solution of chloromethyl dimethylphosphine oxide in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Experimental Protocols for Structural Elucidation

The definitive structure of this compound would be established using a combination of spectroscopic methods. The following are representative protocols for the characterization of a benzodiazepine derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of this compound by analyzing the chemical environment of its hydrogen, carbon, and phosphorus nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experimental Parameters:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected signals would include aromatic protons, the methylene protons of the benzodiazepine ring and the phosphinylmethyl group, and the methyl protons on the phosphorus atom.

-

Integration of the signals should correspond to the number of protons in each environment.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Expected signals would correspond to the different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

-

³¹P NMR:

-

Acquire a proton-decoupled phosphorus-31 NMR spectrum.

-

A single signal would be expected, characteristic of the pentavalent phosphorus in the dimethylphosphoryl group.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

Procedure:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 361.78.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to study its fragmentation, which would likely involve cleavages around the benzodiazepine ring and the phosphinylmethyl side chain.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample as a thin film on a salt plate.

Procedure:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands would be expected for:

-

C=O (amide) stretching

-

C=N (imine) stretching

-

Aromatic C-H and C=C stretching

-

Aliphatic C-H stretching

-

P=O stretching

-

C-Cl stretching

-

Visualizations

Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis and characterization of this compound.

Metabolic Pathway of this compound

References

An In-Depth Technical Guide on the Central Nervous System Effects of Fosazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fosazepam is a benzodiazepine derivative that was developed to improve upon the solubility of diazepam.[1] It is chemically designated as 7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one.[1] The primary pharmacological relevance of this compound lies in its role as a prodrug that is metabolized to the long-acting and pharmacologically active compound, nordiazepam.[1][2] Consequently, the CNS effects of this compound administration are predominantly attributable to the actions of nordiazepam.[1]

This guide will provide a detailed examination of the mechanism of action, pharmacokinetics, and pharmacodynamic effects of this compound on the central nervous system, with a focus on data relevant to researchers and drug development professionals.

Mechanism of Action

The central mechanism of action of this compound is indirect and relies on its conversion to nordiazepam. Nordiazepam, like all benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor complex in the CNS.[2] This binding allosterically modulates the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site.[2] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This cascade of events underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.[2]

Signaling Pathway

The signaling pathway for benzodiazepines, and therefore the active metabolite of this compound, is well-established. The following diagram illustrates this pathway.

Pharmacokinetics

This compound is readily absorbed and rapidly metabolized to its primary active metabolite, nordiazepam.[1] The pharmacokinetic profile of this compound is therefore largely defined by the long elimination half-life of nordiazepam, which is estimated to be between 36 and 200 hours.[2] This long half-life contributes to the prolonged duration of action and the potential for accumulation with repeated dosing.

Quantitative Pharmacological Data

Specific in vitro binding affinities (Ki) and in vivo potencies (EC50) for this compound and nordiazepam are not extensively reported in publicly available literature. However, comparative potency data provides valuable insight into its pharmacological profile.

| Compound | Parameter | Value | Reference Compound |

| This compound | Equipotent Dose (Sedative/Anxiolytic) | 100 mg | 10 mg Diazepam |

| This compound | Equipotent Dose (Sedative/Anxiolytic) | 60 mg | ~6 mg Diazepam |

| This compound | Equipotent Dose (Hypnotic) | 100 mg | 10 mg Nitrazepam |

CNS Effects and Preclinical Assessment

The CNS effects of this compound, mediated by nordiazepam, encompass anxiolytic, sedative, muscle relaxant, and anticonvulsant activities.[1] The following sections detail the experimental protocols used to characterize these effects.

Anxiolytic Effects

The anxiolytic properties of benzodiazepines are commonly assessed using the elevated plus maze (EPM) test in rodents.

-

Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to testing.

-

The test compound (this compound or its active metabolite) or vehicle is administered at a predetermined time before the test.

-

Each animal is placed on the central platform of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open arms, and total arm entries.

-

-

Endpoint: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Sedative/Hypnotic Effects

The sedative and hypnotic effects of this compound have been characterized in human clinical trials through polysomnography (PSG) and sleep electroencephalography (EEG).

-

Subjects: Healthy volunteers or patients with insomnia.

-

Procedure:

-

Baseline sleep patterns are recorded for one or more nights.

-

Subjects are administered this compound or placebo before bedtime.

-

All-night EEG, electrooculography (EOG), and electromyography (EMG) are recorded.

-

Sleep stages (N1, N2, N3, REM) are scored according to standard criteria.

-

Sleep parameters are analyzed, including sleep latency, total sleep time, sleep efficiency, and the duration and percentage of each sleep stage.

-

-

Endpoint: Changes in sleep architecture, such as decreased sleep latency, increased total sleep time, and alterations in the percentage of sleep stages, are evaluated. Clinical studies have shown that this compound can increase total sleep time but may suppress deep sleep (slow-wave sleep) and REM sleep.[1]

Muscle Relaxant Effects

The rotarod test is a standard preclinical assay to evaluate the motor-impairing and muscle relaxant effects of drugs.

-

Apparatus: A rotating rod on which rodents must maintain their balance.

-

Procedure:

-

Animals are trained to stay on the rotating rod at a constant or accelerating speed.

-

Baseline latency to fall is recorded.

-

The test compound or vehicle is administered.

-

At various time points after administration, animals are placed back on the rotarod, and the latency to fall is measured.

-

-

Endpoint: A decrease in the latency to fall from the rotating rod indicates motor impairment and muscle relaxation.

Metabolism

This compound undergoes biotransformation in the body to produce its primary active metabolite, nordiazepam.[1] This metabolic conversion is a critical step for the manifestation of its pharmacological effects.

Conclusion